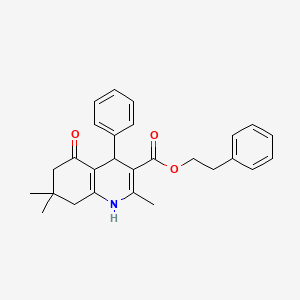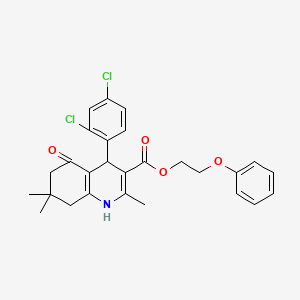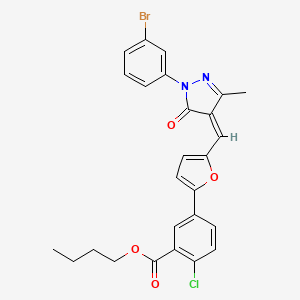
(2E)-N,N-dibenzyl-3-(4-methoxyphenyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-N,N-dibenzyl-3-(4-méthoxyphényl)prop-2-ènamide est un composé organique appartenant à la classe des amides. Il se caractérise par la présence d’un groupe méthoxyphényle et d’un fragment dibenzylamine liés à un squelette de propènamide.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de (2E)-N,N-dibenzyl-3-(4-méthoxyphényl)prop-2-ènamide implique généralement la réaction de la 4-méthoxybenzaldéhyde avec l’acide malonique en présence d’une base telle que la pyridine pour former l’acide 4-méthoxycinnamique . Cet intermédiaire est ensuite converti en son chlorure d’acide à l’aide de chlorure de thionyle. L’étape finale implique la réaction du chlorure d’acide avec la dibenzylamine pour donner l’amide produit souhaité .
Méthodes de production industrielle
Bien que les méthodes spécifiques de production industrielle de (2E)-N,N-dibenzyl-3-(4-méthoxyphényl)prop-2-ènamide ne soient pas bien documentées, l’approche générale impliquerait la mise à l’échelle des procédures de synthèse en laboratoire. Cela inclurait l’optimisation des conditions réactionnelles, telles que la température et le choix du solvant, pour maximiser le rendement et la pureté.
Analyse Des Réactions Chimiques
Types de réactions
(2E)-N,N-dibenzyl-3-(4-méthoxyphényl)prop-2-ènamide peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe méthoxy peut être oxydé pour former un groupe hydroxyle.
Réduction : La double liaison dans le squelette de propènamide peut être réduite pour former un amide saturé.
Substitution : Le groupe méthoxy peut être substitué par d’autres groupes fonctionnels dans des conditions appropriées.
Réactifs et conditions courantes
Oxydation : Des agents oxydants courants tels que le permanganate de potassium ou le trioxyde de chrome peuvent être utilisés.
Réduction : L’hydrogénation catalytique utilisant du palladium sur carbone (Pd/C) est une méthode typique.
Substitution : Des réactions de substitution nucléophile peuvent être effectuées en utilisant des réactifs comme l’hydrure de sodium (NaH) et les halogénoalcanes.
Principaux produits
Oxydation : Formation de dérivés 4-hydroxyphényles.
Réduction : Formation de N,N-dibenzyl-3-(4-méthoxyphényl)propionamide.
Substitution : Formation de divers amides substitués en fonction du nucléophile utilisé.
Applications de la recherche scientifique
(2E)-N,N-dibenzyl-3-(4-méthoxyphényl)prop-2-ènamide a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme intermédiaire dans la synthèse de molécules organiques plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Envisagé pour son potentiel en tant que candidat médicament en raison de sa similarité structurale avec des composés bioactifs connus.
Industrie : Utilisé dans le développement de nouveaux matériaux et de procédés chimiques.
Applications De Recherche Scientifique
(E)-N,N-DIBENZYL-3-(4-METHOXYPHENYL)-2-PROPENAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mécanisme D'action
Le mécanisme d’action de (2E)-N,N-dibenzyl-3-(4-méthoxyphényl)prop-2-ènamide n’est pas bien documenté. Sur la base de sa structure, il est susceptible d’interagir avec des cibles biologiques par le biais de liaisons hydrogène et d’interactions hydrophobes. Le groupe méthoxyphényle peut faciliter la liaison à des enzymes ou des récepteurs spécifiques, tandis que le fragment dibenzylamine pourrait améliorer la lipophilie et la perméabilité membranaire.
Comparaison Avec Des Composés Similaires
Composés similaires
N,N-dibenzyl-3-(4-hydroxyphényl)prop-2-ènamide : Structure similaire mais avec un groupe hydroxyle au lieu d’un groupe méthoxy.
N,N-dibenzyl-3-(4-chlorophényl)prop-2-ènamide : Contient un atome de chlore au lieu d’un groupe méthoxy.
N,N-dibenzyl-3-(4-méthylphényl)prop-2-ènamide : Comporte un groupe méthyle à la place du groupe méthoxy.
Unicité
(2E)-N,N-dibenzyl-3-(4-méthoxyphényl)prop-2-ènamide est unique en raison de la présence du groupe méthoxy, qui peut influencer sa réactivité chimique et son activité biologique. Le groupe méthoxy peut participer aux liaisons hydrogène et peut affecter la solubilité du composé et son interaction avec les cibles biologiques.
Propriétés
Formule moléculaire |
C24H23NO2 |
|---|---|
Poids moléculaire |
357.4 g/mol |
Nom IUPAC |
(E)-N,N-dibenzyl-3-(4-methoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C24H23NO2/c1-27-23-15-12-20(13-16-23)14-17-24(26)25(18-21-8-4-2-5-9-21)19-22-10-6-3-7-11-22/h2-17H,18-19H2,1H3/b17-14+ |
Clé InChI |
VOMVRKKXSHTKBS-SAPNQHFASA-N |
SMILES isomérique |
COC1=CC=C(C=C1)/C=C/C(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
SMILES canonique |
COC1=CC=C(C=C1)C=CC(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5Z)-3-(3-fluorophenyl)-5-[(2-methoxy-5-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11693181.png)
![3-[(furan-2-ylmethyl)sulfamoyl]-N-phenylbenzamide](/img/structure/B11693182.png)

![N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11693186.png)
![2-{(E)-[2-(1H-benzimidazol-2-yl)hydrazinylidene]methyl}-4-nitrophenol](/img/structure/B11693191.png)
![N'-[(E)-(2,4-dichlorophenyl)methylidene]-2-methylquinoline-4-carbohydrazide](/img/structure/B11693197.png)


![N'-[(E)-(2-Bromophenyl)methylidene]-3-(1,2-dihydro-5-acenaphthylenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11693213.png)
![3-oxo-N-phenyl-3H-benzo[f]chromene-2-carboxamide](/img/structure/B11693220.png)
![N-(3-chloro-4-methylphenyl)-N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]acetamide](/img/structure/B11693231.png)

![2-{[4-(2,4-Dichlorophenoxy)butanoyl]amino}-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11693253.png)
![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B11693265.png)
